(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound “(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a heterocyclic molecule featuring a thiazolidin-4-one core modified with a thiomorpholino-substituted pyrido[1,2-a]pyrimidinone moiety. Its Z-configuration at the methylene bridge suggests distinct stereoelectronic properties, which may influence biological activity and molecular interactions. The pyrido[1,2-a]pyrimidinone system, fused with a thiomorpholino group, introduces rigidity and planar aromaticity, which could favor intercalation or stacking interactions in biological systems.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-19-16(23)12(26-17(19)24)10-11-14(20-6-8-25-9-7-20)18-13-4-2-3-5-21(13)15(11)22/h2-5,10H,6-9H2,1H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIUVPWHXNOFKK-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is the HIV-1 virus. This compound has been synthesized and evaluated for its in vitro anti-HIV-1 activity.
Mode of Action
The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase (IN). The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate the Mg2+ ion.
Biochemical Pathways
The compound this compound affects the pathway of HIV-1 replication. By binding to the active site of the HIV-1 integrase, it inhibits the integration of the viral DNA into the host genome, thereby disrupting the replication cycle of the virus.
Pharmacokinetics
The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its antiviral effects.
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of HIV-1 replication. By preventing the integration of viral DNA into the host genome, the compound disrupts the life cycle of the virus and prevents the production of new virus particles.
Biological Activity
(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound derived from the thioxothiazolidin framework, well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure
The compound's structure is characterized by a thiazolidin core with a pyrido-pyrimidine moiety and a thiomorpholine substituent. This unique combination contributes to its potential biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.00–12.28 µmol/mL | |
| Escherichia coli | 4.09–16.31 µmol/mL | |
| Methicillin-resistant S. aureus | 4.26–17.03 µmol/mL |
In vitro studies have indicated that the compound exhibits potent antibacterial activity comparable to established antibiotics, making it a candidate for further development in treating resistant bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, including B16F10 murine melanoma cells, it was found to inhibit cellular tyrosinase activity and exhibit cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| B16F10 (melanoma) | 20 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 15 | Moderate cytotoxicity |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has exhibited anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thioxothiazolidin derivatives demonstrated that the specific compound exhibited an MIC against MRSA comparable to vancomycin, highlighting its potential as an alternative treatment for resistant infections .
- Cytotoxicity Assessment : In experiments involving B16F10 cells, the compound was shown to significantly reduce cell viability at concentrations above 20 µM without causing cytotoxicity at lower doses. This suggests a selective action against cancer cells while preserving normal cell function .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes thiazolidinone and pyrido[1,2-a]pyrimidine moieties. Its synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired chemical transformations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to thiazolidinones. For instance, compounds with similar structures have shown promising activity against a range of pathogens, including Escherichia coli and Pseudomonas aeruginosa. In vitro evaluations have reported minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives, indicating strong antibacterial efficacy .
Anticancer Activity
The anticancer potential of (Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one has been investigated through various assays. Compounds derived from this structure have been tested against multiple cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results demonstrated moderate to potent cytotoxic activities, with IC50 values ranging from 3.04 to 10.20 μmol/L depending on the specific derivative and cell line tested .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, the compound exhibits antioxidant activities that can protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in promoting tumor growth and influencing treatment responses.
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Study on Antimicrobial Efficacy : A study focusing on 1,3,4-oxadiazole derivatives demonstrated potent antimicrobial activity against various strains with IC50 values ranging from 0.47 to 1.4 µM .
- Cytotoxicity Assessment : Research involving pyrido[2,3-d]pyrimidine derivatives revealed significant cytotoxic effects across different tumor cell lines, underscoring the potential for developing new anticancer agents based on this scaffold .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiomorpholino sulfur and chlorinated positions in the pyrido-pyrimidinone ring serve as primary sites for nucleophilic substitution. Key reactions include:
a. Reaction with Amines
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Primary and secondary amines substitute the thiomorpholino sulfur or pyrimidinone chloride under mild conditions (methanol, 25–40°C).
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Example: Reaction with methylamine yields 2-methylamino derivatives, confirmed via NMR and mass spectrometry.
b. Thiol Exchange
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Thiols (e.g., benzylthiol) displace the thiomorpholino group, forming sulfhydryl-linked analogs. Reactions are typically conducted in dichloromethane with catalytic triethylamine .
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| Thiomorpholino-S | Methylamine | MeOH, 25°C, 12h | 2-Methylamino-pyrido-pyrimidinone |
| Pyrido-pyrimidinone-Cl | Benzylthiol | DCM, Et₃N, 40°C, 6h | 3-Benzylthio-pyrido-pyrimidinone |
Cyclization and Ring-Opening Reactions
The thiazolidinone core participates in cyclization and ring-opening processes:
a. Intramolecular Cyclization
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Heating in polar aprotic solvents (e.g., DMF) induces cyclization between the thiazolidinone’s methylene group and the pyrido-pyrimidinone’s carbonyl, forming fused tricyclic structures.
b. Acid-Catalyzed Ring Opening
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Treatment with HCl in ethanol cleaves the thiazolidinone ring, generating a thioamide intermediate. This intermediate undergoes further reactions, such as Schiff base formation with aldehydes .
Cycloaddition and Multicomponent Reactions
The compound’s α,β-unsaturated ketone system enables participation in cycloadditions:
a. [4+2] Diels-Alder Reactions
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Reacts with dienophiles (e.g., maleic anhydride) under microwave irradiation to yield hexacyclic adducts. Products are characterized by X-ray crystallography .
b. Knoevenagel Condensation
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Condenses with active methylene compounds (e.g., malononitrile) in the presence of L-proline catalyst, forming pyrano[3,2-c]chromenones (yields: 80–85%) .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | MW, 100°C, 2h | Hexacyclic adduct | 75% |
| Knoevenagel | Malononitrile, L-proline | H₂O, 80°C, 4h | Pyrano[3,2-c]chromenone | 83% |
Oxidation and Reduction
a. Oxidation of Thioamide
-
Treating with H₂O₂ in acetic acid oxidizes the thioxo group to a carbonyl, converting the thiazolidinone to a hydantoin derivative .
b. Sodium Borohydride Reduction
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Selective reduction of the α,β-unsaturated ketone yields a saturated thiazolidinone analog. Reaction progress is monitored via TLC.
Functional Group Interconversion
a. Esterification/Hydrolysis
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The methylene group undergoes esterification with acyl chlorides (e.g., acetyl chloride) in pyridine. Hydrolysis with NaOH regenerates the carboxylic acid .
b. Schiff Base Formation
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Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form stable imines, confirmed by IR and ¹H-NMR.
Mechanistic Insights
-
Thiomorpholino Reactivity : The thiomorpholino group’s sulfur atom acts as a soft nucleophile, facilitating ligand-exchange reactions in metal-catalyzed couplings .
-
Thiazolidinone Ring Strain : Ring strain in the thiazolidinone core drives ring-opening under acidic or basic conditions, enabling diversification into thioamide or hydantoin scaffolds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Findings
Stereochemistry and Reactivity: The Z-configuration of the target compound distinguishes it from non-stereospecific analogs like compound 11 (), which lacks a defined stereocenter. This configuration may optimize spatial alignment with chiral binding pockets in biological targets, as seen in kinase inhibitors .
Electronic Effects: The thiomorpholino group in the target compound introduces sulfur-based electron-donating effects, contrasting with the electron-withdrawing thioxo groups in compounds 19 and 20 (). This difference could modulate redox activity or metal coordination properties .
Synthetic Accessibility: Microwave-assisted synthesis (e.g., compound 11) offers higher yields and shorter reaction times compared to conventional methods for the target compound’s analogs. However, the thiomorpholino substitution may require specialized catalysts or protecting groups, increasing synthetic complexity .
Biological Activity Trends: Antimicrobial Activity: Thiazolidinone-pyrimidinone hybrids (e.g., compound 11) exhibit moderate antibacterial activity, likely due to thiol-mediated disruption of bacterial cell walls. The target compound’s thiomorpholino group may enhance Gram-negative selectivity . Anticancer Potential: Tetrazole-containing analogs (e.g., 4j) show cytotoxicity via topoisomerase inhibition, while the target compound’s pyrido[1,2-a]pyrimidinone core may intercalate DNA or inhibit kinases like CDK2 .
Physicochemical Properties: The coumarin-linked analogs (e.g., 17) demonstrate fluorescence, useful for cellular imaging, whereas the target compound’s aromatic pyrido-pyrimidinone system may improve UV absorption for photodynamic therapy applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Answer : The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidinone core through cyclocondensation of thiomorpholine derivatives with substituted pyrimidine precursors under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduction of the methylene-thiazolidinone moiety via Knoevenagel condensation using 2-thioxothiazolidin-4-one and aldehydes under reflux in ethanol .
- Purification : Recrystallization from DMF/ethanol (1:1) mixtures is effective for isolating pure Z-isomers .
Q. How can researchers confirm the stereochemical configuration (Z/E) of the methylene group in this compound?
- Answer : Use NOESY NMR to detect spatial proximity between the methyl group (C-3) and the pyrido[1,2-a]pyrimidinone ring protons. For crystalline samples, X-ray crystallography (e.g., SHELX refinement) provides definitive proof of the Z-configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- FT-IR : Identify thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and thiomorpholino methylene groups (δ 3.0–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the thiomorpholino substituent to the pyrido[1,2-a]pyrimidinone core?
- Answer :
- Catalytic system : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrimidinone C-2 position .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize over-oxidation byproducts .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Answer :
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
- Assay standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cell lines (e.g., HeLa) with controlled inoculum sizes .
- Structure-activity relationship (SAR) : Compare analogs with variations at the thiomorpholino or thiazolidinone moieties to identify critical pharmacophores .
Q. How can computational methods enhance the design of derivatives with improved solubility?
- Answer :
- DFT calculations : Predict logP values to guide substituent selection (e.g., replacing methyl with hydroxyl groups reduces hydrophobicity) .
- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize syntheses .
- Solubility assays : Validate predictions using shake-flask methods in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
